molecular formula C7H8ClF3N2O B2589526 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride CAS No. 1955540-59-6

6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride

Cat. No.: B2589526
CAS No.: 1955540-59-6
M. Wt: 228.6
InChI Key: AAGSILJAPLGJIL-UHFFFAOYSA-N
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Description

“6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The synthesis of TFMP derivatives encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .


Physical And Chemical Properties Analysis

The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .

Scientific Research Applications

Metal Ion Affinities and Fluorescence Properties

  • Application in Metal Ion Binding: Research demonstrates the utility of pyridine derivatives, similar to 6-Methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride, in forming metal complexes with hydrophobic cavities that can accommodate small molecules. Enhanced solubility in various solvents allows for detailed studies of binding properties with metal ions such as Zn(2+) and Cu(2+), using techniques like fluorescence and nuclear magnetic resonance (NMR) (Liang et al., 2009).

Structural and Photophysical Studies

  • Use in Photophysical Studies: Research on derivatives of pyridine, related to this compound, has been conducted, focusing on their structural and photophysical properties. Such studies involve crystallization, X-ray diffraction analysis, and evaluation of luminescence upon chelation with metal ions (Stetsiuk et al., 2019).

Electrophilic Substitution Mechanisms

  • Electrophilic Substitution Research: Investigations into the electrophilic substitution mechanisms of heteroaromatic compounds, including those similar to this compound, have provided insights into their chemical behavior. These studies focus on understanding the nitration processes of such compounds (Katritzky et al., 1970).

Corrosion Inhibition Studies

  • Application in Corrosion Inhibition: Pyridine derivatives are explored for their role in inhibiting corrosion, especially in harsh environments like hydrochloric acid. This application involves understanding the adsorption behavior and protective properties of these compounds on metal surfaces (Ansari et al., 2015).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future .

Properties

IUPAC Name

6-methoxy-2-(trifluoromethyl)pyridin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O.ClH/c1-13-5-3-2-4(11)6(12-5)7(8,9)10;/h2-3H,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGSILJAPLGJIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955540-59-6
Record name 6-methoxy-2-(trifluoromethyl)pyridin-3-amine hydrochloride
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